Disodium phosphonate

説明

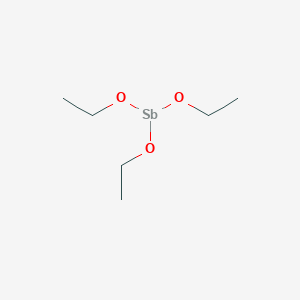

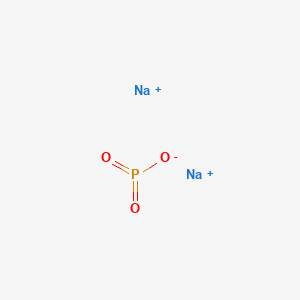

Disodium phosphonate, also known as Phosphonic acid, disodium salt, is an inorganic compound with the molecular formula Na2O3P+ . It is one of several sodium phosphates .

Synthesis Analysis

Phosphonate salts, including disodium phosphonate, are the result of deprotonation of phosphonic acids . A study on the synthesis of phosphonates from phenylphosphonic acid and its monoesters provides insights into the process . Another study demonstrated the feasibility of synthesizing sodium dihydrogen phosphate by reacting sodium chloride with orthophosphoric acid .Molecular Structure Analysis

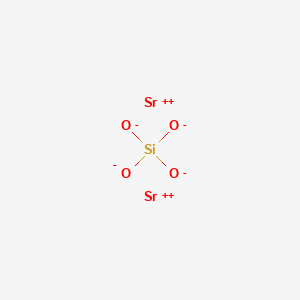

The molecular structure of disodium phosphonate is based on structures generated from information available in databases . Anhydrous disodium phosphonate was prepared by dehydration of its pentahydrate, and its crystal structure was solved from high-resolution X-ray powder diffraction data .Chemical Reactions Analysis

Disodium phosphate can be generated by neutralizing phosphoric acid with sodium hydroxide . A study on the trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS provides insights into the chemical reactions involving phosphonates .Physical And Chemical Properties Analysis

Disodium phosphonate has a molecular weight of 124.952 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . Its exact mass is 124.93804442 g/mol .科学的研究の応用

Corrosion Inhibition

Specific Scientific Field

Materials Science and Engineering

Application Summary

HEDP is used as a corrosion inhibitor in circulating cooling water systems. It’s particularly effective in microbial environments, such as those found within pipelines .

Methods of Application

The corrosion inhibition behavior and mechanism of HEDP were investigated using a comprehensive approach incorporating corrosion weight loss analysis, XPS analysis, SEM electron microscopy, as well as microbial and electrochemical testing .

Results or Outcomes

HEDP achieves a corrosion inhibition rate of 76% within the iron bacterial system, following four distinct stages—weakening, strengthening, stabilizing, and further strengthening . It enhances the density of biofilms and elevates the activation energy of carbon steel interfaces .

Water Softening

Specific Scientific Field

Environmental Chemistry

Application Summary

Phosphonates like HEDP are increasingly used as water-softening agents in detergents, care products, and industrial processes .

Methods of Application

An analytical method based on anion exchange chromatography and detection by electrospray ionization coupled to tandem mass spectrometry (IC-ESI-MS/MS) was developed, allowing the trace quantification of phosphonates from various sources .

Results or Outcomes

The phosphonate contents detected in river water were in the sub to low μg/L range, depending on the wastewater burden, whereas contents in the low to medium μg/L range were found in untreated wastewater . The loads of the solid phases exceeded the contents of the corresponding liquid phases by roughly three orders of magnitude .

Synergistic Corrosion Inhibition

Application Summary

HEDP has a notable synergistic effect, effectively interacting with various phosphate, polymer, and copolymer corrosion inhibitors . Moreover, when paired with zinc ions, sodium tungstate, sodium silicate, and specific rare earth elements, the corrosion inhibition rate experiences significant enhancement .

Methods of Application

The synergistic corrosion inhibition behavior of HEDP with other inhibitors was investigated using corrosion weight loss analysis, XPS analysis, SEM electron microscopy, as well as microbial and electrochemical testing .

Results or Outcomes

The findings reveal that HEDP, when combined with other inhibitors, can significantly enhance the corrosion inhibition rate .

Industrial Applications

Specific Scientific Field

Industrial Chemistry

Application Summary

Phosphonates like HEDP are used in numerous industrial and technical applications involving surface coating and structuring processes, metal and oil industry, corrosion inhibition, production of cosmetics, paper, textiles, building materials, and as antiscalants in cooling water systems and water treatment by means of membrane filtration .

Methods of Application

The application methods vary depending on the specific industrial process. For example, in water treatment, HEDP is added to the water to prevent scale formation .

Results or Outcomes

The use of HEDP in these applications has resulted in improved product quality, increased efficiency, and reduced environmental impact .

Microbial Corrosion Inhibition

Specific Scientific Field

Microbiology and Materials Science

Application Summary

HEDP is used as a corrosion inhibitor in microbial environments, such as those found within pipelines . It’s particularly effective in an iron bacterial system .

Methods of Application

The corrosion inhibition behavior and mechanism of HEDP were investigated in an iron bacterial system by isolating and enriching iron bacteria. The study incorporated corrosion weight loss analysis, XPS analysis, SEM electron microscopy, as well as microbial and electrochemical testing .

Results or Outcomes

Surface Coating and Structuring

Application Summary

Phosphonates like HEDP are used in numerous industrial applications involving surface coating and structuring processes .

Methods of Application

The application methods vary depending on the specific industrial process. For example, in surface coating processes, HEDP is added to the coating material to improve its properties .

Results or Outcomes

The use of HEDP in these applications has resulted in improved product quality and increased efficiency .

Safety And Hazards

Excessive phosphorus in the body can lead to bone weakening and calcium deposits that can contribute to heart disease, joint pain, vein problems, and other issues . Disodium phosphate can link to heart disease in some cases . People with kidney disease tend to be at higher risk . It is also considered a moderate to severe irritant to the skin and eyes .

将来の方向性

Research on metal phosphonates and phosphinates, including disodium phosphonate, is ongoing, with a push towards cleaner and more efficient approaches . This includes high-throughput synthesis and mechanochemical synthesis . The recent success of metal–organic frameworks has also promoted renewed interest in the synthesis of porous metal phosphonates and phosphinates .

特性

InChI |

InChI=1S/2Na.HO3P/c;;1-4(2)3/h;;(H,1,2,3)/q2*+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRVGTWONXBBAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889617 | |

| Record name | Disodium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.952 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Hygroscopic; [Bruggemann Chemical MSDS] | |

| Record name | Sodium phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Disodium phosphonate | |

CAS RN |

13708-85-5 | |

| Record name | Sodium phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65D416703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)